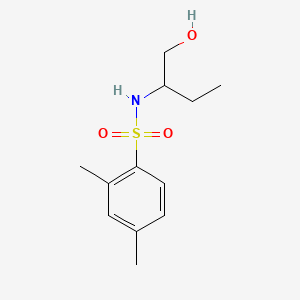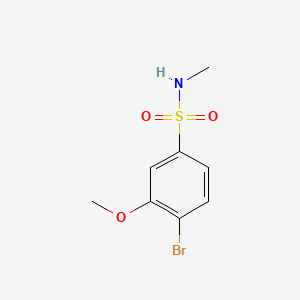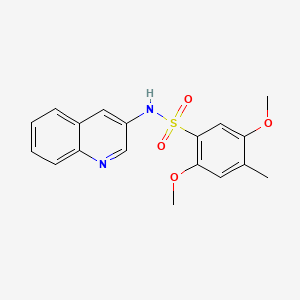![molecular formula C19H23ClN2O3S B602985 4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether CAS No. 1216982-34-1](/img/structure/B602985.png)
4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a chloro-substituted propoxybenzenesulfonyl group attached to a phenylpiperazine moiety
Preparation Methods
The synthesis of 4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 5-Chloro-2-propoxybenzenesulfonyl chloride: This intermediate can be synthesized by reacting 5-chloro-2-propoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of this compound: The sulfonyl chloride intermediate is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby providing therapeutic benefits. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether can be compared with other similar compounds, such as:
1-(5-Chloro-2-propoxybenzenesulfonyl)-1H-pyrazole: This compound has a similar sulfonyl group but differs in the heterocyclic moiety.
5-Chloro-2-propoxy-N-propylbenzenesulfonamide: This compound has a similar benzenesulfonyl group but differs in the substituents attached to the nitrogen atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1216982-34-1 |
|---|---|
Molecular Formula |
C19H23ClN2O3S |
Molecular Weight |
394.9g/mol |
IUPAC Name |
1-(5-chloro-2-propoxyphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-2-14-25-18-9-8-16(20)15-19(18)26(23,24)22-12-10-21(11-13-22)17-6-4-3-5-7-17/h3-9,15H,2,10-14H2,1H3 |
InChI Key |
GEAAIZZCCYOFKF-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B602903.png)
amine](/img/structure/B602905.png)
![2,5-diethoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B602906.png)
![{[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B602907.png)
amine](/img/structure/B602914.png)
![[3-(Diethylamino)propyl][(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine](/img/structure/B602915.png)
![[3-(Diethylamino)propyl][(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B602916.png)

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B602919.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B602920.png)
![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602921.png)
![1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B602923.png)

